2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
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Overview
Description
2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a chemical compound with the molecular formula C10H14N4O2 It is characterized by the presence of an amino group, a methyl group, and a pyrazinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide typically involves the reaction of pyrazine derivatives with appropriate amines and acetic acid derivatives. One common method involves the condensation of 2-pyrazinecarboxylic acid with N-methyl-2-aminoethanol, followed by acylation with acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinyl ketones, while reduction can produce pyrazinyl alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide
- 2-Amino-N-ethyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
Uniqueness
2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide, a compound characterized by its unique pyrazine structure, has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N4O2. The compound features a pyrazine ring, which is known for its ability to interact with various biological targets. Its structure is pivotal for its biological activities, influencing how it interacts at the molecular level.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 1.0 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The findings are summarized in Table 2.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
A549 | 26.00 | Cell cycle arrest |
HepG2 | 17.82 | Inhibition of proliferation |
The compound's mechanism of action appears to involve both apoptosis induction and cell cycle modulation, making it a promising candidate for further investigation in cancer therapeutics.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, thereby disrupting cancer cell metabolism.
- Receptor Modulation : It can bind to receptors on cell surfaces, influencing signal transduction pathways that regulate cell growth and survival.
- DNA Interaction : Preliminary studies suggest potential binding affinity to DNA, which could interfere with replication and transcription processes.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of pyrazine compounds, including our target compound, significantly inhibited biofilm formation in Staphylococcus aureus, indicating a potential application in treating biofilm-associated infections .
- Anticancer Research : In a study conducted by Wei et al., compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, reinforcing the role of pyrazine derivatives in cancer treatment .
Properties
IUPAC Name |
2-amino-N-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-13(9(15)4-10)6-8(14)7-5-11-2-3-12-7/h2-3,5H,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMBLXOOJQSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=NC=CN=C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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